molecular formula C19H23FN6O2S B2513759 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 941941-51-1

2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Número de catálogo: B2513759
Número CAS: 941941-51-1
Peso molecular: 418.49
Clave InChI: JODFBDOVVSXLJF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorophenoxy acetamide side chain and a methylthio-propylamino substitution at the pyrimidine core. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives (e.g., reaction of pyrazolo[3,4-d]pyrimidin-4-one precursors with substituted phenacyl chlorides or acetamide-bearing alkyl halides) . The fluorophenoxy group in this compound may enhance lipophilicity and receptor binding compared to non-fluorinated analogs, while the methylthio and propylamino groups likely influence metabolic stability and solubility .

Actividad Biológica

The compound 2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C19H23FN6O2S
  • Molecular Weight : 418.49 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in cancer progression. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to interact with various protein targets including:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition leads to reduced proliferation of cancer cells.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Targeting this receptor can inhibit angiogenesis, a critical process in tumor growth.
  • Dihydrofolate Reductase (DHFR) : Compounds with similar structures have demonstrated significant DHFR inhibition, which is crucial for DNA synthesis and cell division .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), HePG-2 (liver cancer).
  • Results : Some derivatives exhibited IC50 values ranging from 0.3 µM to 24 µM against these cell lines, indicating potent antiproliferative effects. For instance, compound 5i showed significant inhibition of tumor growth in MCF-7 models and induced apoptosis through the activation of caspases .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine core influence biological activity:

  • Fluorophenoxy Group : Enhances binding affinity to targets.
  • Methylthio and Propylamino Substituents : Contribute to improved solubility and bioavailability.

Case Studies

  • Study on Compound 5i :
    • Objective : Evaluate the dual inhibition of EGFR and VEGFR2.
    • Findings : Demonstrated effective tumor suppression in xenograft models with significant apoptosis induction .
  • DHFR Inhibition Study :
    • Objective : Assess the antitumor efficacy against methotrexate-resistant cell lines.
    • Results : Compound 7f showed comparable DHFR inhibition to methotrexate, with enhanced cytotoxicity against resistant strains .

Data Summary

CompoundTargetIC50 (µM)Cell Line
5iEGFR0.3MCF-7
5iVEGFR27.60MCF-7
7fDHFRNot SpecifiedMethotrexate-resistant

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine-based compounds like this target molecule?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce fluorophenoxy groups (e.g., using 2-fluorophenol as a nucleophile) .
  • Thioether formation via coupling of methylthio groups at the pyrimidine C6 position, often requiring catalysts like Pd(PPh₃)₄ or CuI .
  • Amide condensation using activating agents such as HATU or EDCI for the acetamide moiety .
    • Key Considerations : Solvent choice (e.g., DMF or THF) and temperature control (60–100°C) are critical for optimizing yields .

Q. How is structural confirmation of this compound achieved in academic research?

  • Analytical Techniques :

  • ¹H/¹³C NMR : To verify substituent positions (e.g., distinguishing pyrazolo[3,4-d]pyrimidine C4-propylamino vs. C6-methylthio groups) .
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight validation (e.g., detecting isotopic patterns for Cl/F atoms) .
  • X-ray Crystallography : Optional for resolving ambiguous NOE correlations in complex regiochemistry .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

  • In Vitro Approaches :

  • Kinase Inhibition Assays : BTK or EGFR targets due to structural similarity to pyrazolopyrimidine inhibitors .
  • Cell Viability Assays : Use cancer cell lines (e.g., mantle cell lymphoma) with IC₅₀ calculations .
    • Data Interpretation : Compare activity against analogs with modified thioether or fluorophenoxy groups .

Advanced Research Questions

Q. How can synthetic yields be improved for the methylthio and propylamino functionalization steps?

  • Optimization Strategies :

  • Regioselective Substitution : Use sterically hindered bases (e.g., DBU) to direct methylation to C6 over C4 .
  • Microwave-Assisted Synthesis : Reduces reaction time for propylamino introduction (30 mins vs. 12 hrs conventional) .
  • Purification : Gradient HPLC to separate isomers arising from incomplete substitution .
    • Troubleshooting : Low yields (<40%) may indicate competing side reactions (e.g., oxidation of methylthio to sulfone); use inert atmospheres .

Q. How do researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts)?

  • Case Example : A downfield shift in the pyrimidine C2-H signal may suggest impurities or solvent effects.

  • Solutions :
  • Repeat NMR in deuterated DMSO or CDCl₃ to assess solvent interactions .
  • Perform 2D-COSY or HSQC to confirm coupling patterns .
  • Cross-validate with LC-MS to detect trace impurities .

Q. What computational methods aid in elucidating its mechanism of action?

  • Molecular Docking : Simulate binding to BTK or EGFR using software like AutoDock Vina, focusing on hydrogen bonding with the acetamide group .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., using GROMACS) .
  • SAR Analysis : Compare electrostatic potential maps of fluorophenoxy vs. non-fluorinated analogs to rationalize activity differences .

Q. How are in vivo pharmacokinetic studies designed for prodrug derivatives of this compound?

  • Experimental Design :

  • Prodrug Activation : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive groups) .
  • Orthotopic Models : Use glioblastoma xenografts in rodents to evaluate brain penetration .
  • PK Parameters : Measure t₁/₂, Cmax, and AUC via LC-MS/MS plasma profiling .

Q. Data Contradiction and Validation

Q. How to address inconsistencies in biological activity between batches?

  • Root Cause Analysis :

  • Purity Check : Quantify residual solvents (e.g., DMF) via GC-MS, which may inhibit cellular uptake .
  • Isomer Identification : Chiral HPLC to detect unintended enantiomers from asymmetric synthesis steps .
    • Validation : Re-test activity using a standardized assay protocol (e.g., ATP concentration in kinase assays) .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, which critically modulate physicochemical and pharmacological properties. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Comparisons

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidine - 2-(2-fluorophenoxy)acetamide
- 6-(methylthio)
- 4-(propylamino)
Not provided Not provided Fluorophenoxy enhances polarity and binding specificity; methylthio improves metabolic stability.
2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (946210-42-0) Pyrazolo[3,4-d]pyrimidine - 2-(4-isopropylphenoxy)acetamide
- 6-(methylthio)
- 4-(propylamino)
C₂₂H₃₀N₆O₂S 442.6 Isopropylphenoxy increases hydrophobicity; similar methylthio and propylamino groups suggest comparable metabolic profiles.
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide (941948-77-2) Pyrazolo[3,4-d]pyrimidine - 2-(4-fluorophenyl)acetamide
- 6-(ethylthio)
- 4-(isobutylamino)
C₂₁H₂₇FN₆OS 430.5 Ethylthio may reduce metabolic stability vs. methylthio; isobutylamino increases steric bulk compared to propylamino.
Example 83 (Unspecified CAS) Pyrazolo[3,4-d]pyrimidine - Dimethylamino
- 3-fluoro-4-isopropoxyphenyl
- Chromen-4-one
Not provided 571.2 (M+1) Chromen-4-one moiety introduces planar aromaticity; isopropoxy enhances lipophilicity.

Impact of Substituents on Properties

Fluorinated vs. Non-Fluorinated Phenoxy Groups: The 2-fluorophenoxy group in the target compound likely improves binding affinity to hydrophobic enzyme pockets compared to the 4-isopropylphenoxy group in CAS 946210-42-0, as fluorine’s electronegativity and small size optimize polar interactions .

Thioether and Amino Substituents: Methylthio (target compound and CAS 946210-42-0) vs. ethylthio (CAS 941948-77-2): Methylthio’s shorter chain may confer better metabolic resistance to oxidation compared to ethylthio . Propylamino (target compound) vs.

Thermal Stability :

  • Example 83 (MP 302–304°C) suggests that bulky substituents like chromen-4-one increase melting points due to crystalline packing. The target compound’s melting point is unreported but expected to be lower due to its less rigid structure.

Propiedades

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2S/c1-3-8-22-17-13-11-23-26(18(13)25-19(24-17)29-2)10-9-21-16(27)12-28-15-7-5-4-6-14(15)20/h4-7,11H,3,8-10,12H2,1-2H3,(H,21,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODFBDOVVSXLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.